molecular formula C8H13N3O2S2 B11164827 N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No.: B11164827
M. Wt: 247.3 g/mol
InChI Key: QTXVLTYDQRPHCN-UHFFFAOYSA-N
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Description

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyethyl group and a propanamide group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions using suitable alkylating agents.

    Attachment of the Propanamide Group: The propanamide group can be attached via amidation reactions using propanoyl chloride or other acylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols.

Scientific Research Applications

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It may be investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.

    Disrupting Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H13N3O2S2

Molecular Weight

247.3 g/mol

IUPAC Name

N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C8H13N3O2S2/c1-3-6(12)9-7-10-11-8(15-7)14-5-4-13-2/h3-5H2,1-2H3,(H,9,10,12)

InChI Key

QTXVLTYDQRPHCN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCCOC

Origin of Product

United States

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